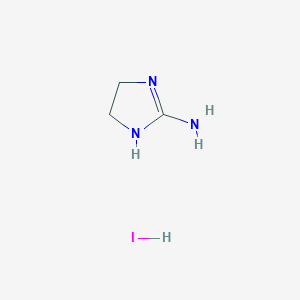

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

Vue d'ensemble

Description

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (DIAH) is a widely used chemical reagent in a variety of scientific research applications. It is a white, odourless, crystalline solid, and is soluble in water and other polar solvents. DIAH is used in a variety of chemical reactions, including the synthesis of pharmaceuticals, peptides, and other organic compounds. It can also be used to catalyze reactions, such as the hydrolysis of esters and amides, and the oxidation of alcohols. In addition, DIAH has been used in the synthesis of a variety of compounds, including vitamins, antibiotics, and other biologically active molecules.

Applications De Recherche Scientifique

Corrosion Inhibition

Imidazoline and its derivatives, including 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, are widely recognized for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring and a long hydrophobic tail, allows for strong adsorption onto metal surfaces, creating a protective hydrophobic film. This characteristic makes them particularly valuable in the petroleum industry, where they are utilized to prevent corrosion in steel structures and pipelines (Sriplai & Sombatmankhong, 2023).

Medicinal Chemistry Applications

Imidazoline scaffolds, including those derived from this compound, have been identified as central structures in the development of pharmaceuticals. Initially recognized for their roles in sympatholytics and vasodilators, these compounds have more recently been explored for their broad spectrum of biological activities. This includes potential applications as active ingredients in pharmaceutical compositions, diagnostic imaging agents, and as insecticides and herbicides, showcasing their diverse pharmacological significance (Sa̧czewski, Kornicka, & Balewski, 2016).

Neurodegenerative and Anti-inflammatory Applications

The tri- and tetra-substituted imidazole scaffolds, closely related to this compound, have been studied for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of proinflammatory cytokines, indicating the potential of imidazole derivatives in treating inflammatory diseases and possibly playing a role in neurodegenerative disease management (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antitumor Activity

Research into imidazole derivatives has shown promising antitumor properties. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have undergone preclinical testing, demonstrating potential as new antitumor drugs. This highlights the significance of imidazole derivatives, including those related to this compound, in the search for novel cancer therapies (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Agricultural Applications

Imidazole derivatives have found applications in agriculture as well, particularly in the development of insectoacaricidal, sugar-lowering, and antihypertensive agents. The exploration of these compounds for their chemical and biological properties can lead to the development of new, effective, and environmentally friendly agricultural chemicals (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Propriétés

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKTUPLYOCIVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

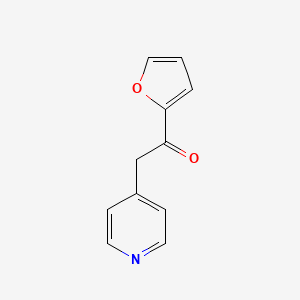

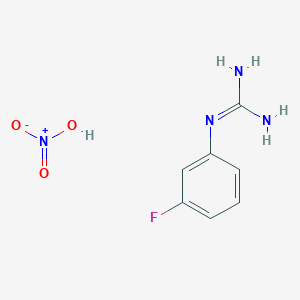

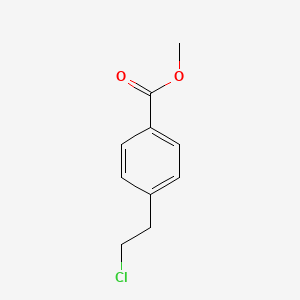

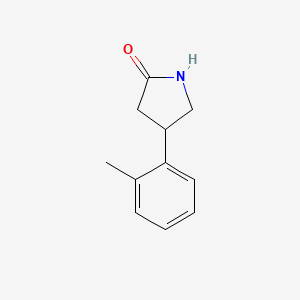

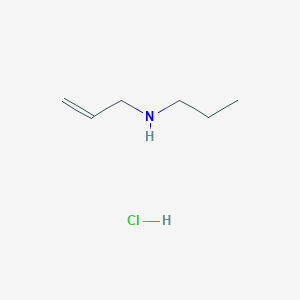

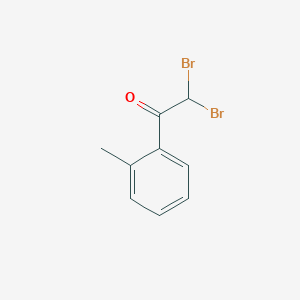

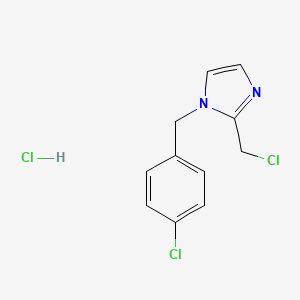

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)

![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)

![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)

![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)